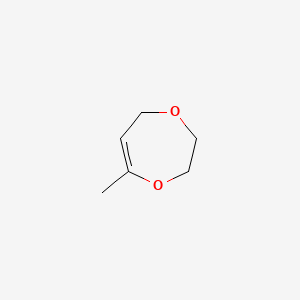![molecular formula C26H26N2OP2 B13818501 Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is a complex organophosphorus compound It features a unique structure with two pyridin-3-yl groups and two phenyl groups connected through a phosphanyl and ethoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane typically involves multi-step reactions. One common method includes the reaction of pyridin-3-ylphosphane with phenyl bromide under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then reacted with ethylene oxide to introduce the ethoxy group, followed by further reaction with another equivalent of pyridin-3-ylphosphane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
化学反応の分析
Types of Reactions
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the reduced form of the compound.
Substitution: The compound can participate in substitution reactions, where one of the phenyl or pyridin-3-yl groups is replaced by another substituent under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halides, nucleophiles, and catalysts
Major Products Formed
Oxidation: Formation of the corresponding oxide
Reduction: Formation of the reduced phosphane derivative
Substitution: Formation of substituted derivatives with different functional groups
科学的研究の応用
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. It may interact with biological targets and exhibit pharmacological properties.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane involves its interaction with specific molecular targets. The compound can bind to metal ions through its phosphanyl and pyridin-3-yl groups, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Phenyl-[2-[2-[phenyl(pyridin-2-yl)phosphanyl]ethoxy]ethyl]-pyridin-2-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-4-yl)phosphanyl]ethoxy]ethyl]-pyridin-4-ylphosphane
- Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]methoxy]methyl]-pyridin-3-ylphosphane
Uniqueness
Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane is unique due to its specific arrangement of phenyl and pyridin-3-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and medicinal chemistry. The presence of both phosphanyl and ethoxy linkages provides additional versatility in its reactivity and potential interactions with other molecules.
特性
分子式 |
C26H26N2OP2 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane |
InChI |
InChI=1S/C26H26N2OP2/c1-3-9-23(10-4-1)30(25-13-7-15-27-21-25)19-17-29-18-20-31(24-11-5-2-6-12-24)26-14-8-16-28-22-26/h1-16,21-22H,17-20H2 |
InChIキー |
IUWACBZDGMMMSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


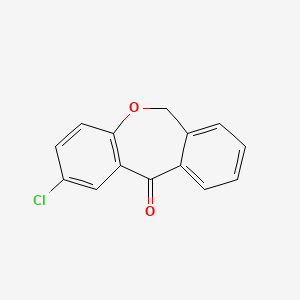

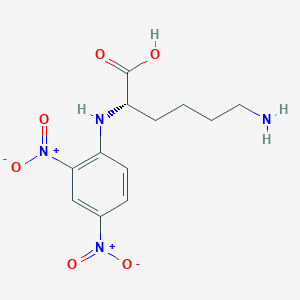
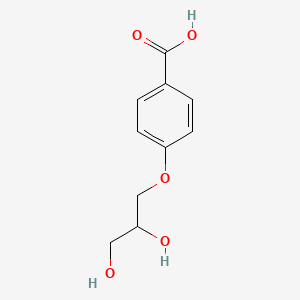
![2,2'-{(2-hydroxypropane-1,3-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B13818434.png)
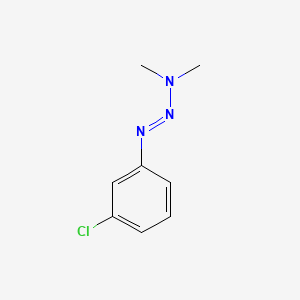
![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
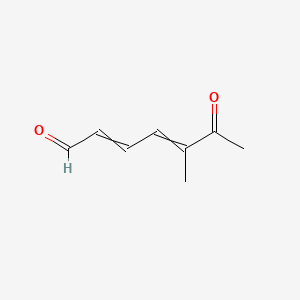
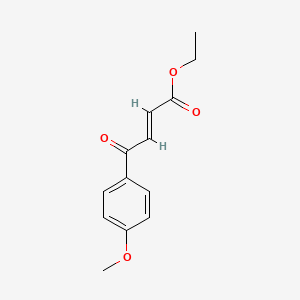

![methyl N-[carbamoyl(propan-2-yl)amino]carbamate](/img/structure/B13818457.png)
![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
